molecular formula C10H14ClN3 B15313191 1-((6-Chloropyridin-2-yl)methyl)piperazine

1-((6-Chloropyridin-2-yl)methyl)piperazine

Cat. No.: B15313191
M. Wt: 211.69 g/mol
InChI Key: VBFBYSKROHRPQR-UHFFFAOYSA-N
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Description

1-((6-Chloropyridin-2-yl)methyl)piperazine is an organic compound that features a piperazine ring substituted with a 6-chloropyridin-2-ylmethyl group

Preparation Methods

The synthesis of 1-((6-Chloropyridin-2-yl)methyl)piperazine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-((6-Chloropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-((6-Chloropyridin-2-yl)methyl)piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-[(6-chloropyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H14ClN3/c11-10-3-1-2-9(13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2

InChI Key

VBFBYSKROHRPQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC(=CC=C2)Cl

Origin of Product

United States

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